Dimethyl[(4-methylpiperidin-4-yl)methyl]amine is a chemical compound with the molecular formula CHN and a molecular weight of 156.27 g/mol. This compound is recognized for its significant role in various scientific fields, particularly in chemistry and biology. It is categorized as a tertiary amine due to the presence of three carbon-containing groups attached to the nitrogen atom, which influences its chemical behavior and interactions with biological systems.
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine can be synthesized through organic chemistry processes and is often utilized as an intermediate in the production of pharmaceuticals and agrochemicals. It is classified under amines, specifically tertiary amines, which are characterized by the presence of nitrogen atoms bonded to three alkyl or aryl groups.
The synthesis of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine typically involves reductive amination. The primary reactants include 4-methylpiperidine, formaldehyde, and dimethylamine. The reaction is usually conducted under hydrogenation conditions using catalysts such as palladium on carbon or platinum oxide.
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine features a unique molecular structure that contributes to its reactivity and biological activity. The structure can be represented as follows:
The compound's structural data includes:
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine undergoes various chemical reactions, reflecting its versatility:
The major products from these reactions include N-oxides from oxidation, secondary amines from reduction, and various alkylated or arylated derivatives from substitution reactions.
The mechanism of action for Dimethyl[(4-methylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it may function as an inhibitor or modulator of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission.
This interaction is crucial for understanding its potential therapeutic effects in treating neurological disorders. The compound's ability to influence biochemical pathways highlights its relevance in pharmacological research .
The compound is classified as dangerous due to its potential to cause severe skin burns and eye damage, necessitating careful handling.
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine has several applications across different scientific fields:
Transition metal catalysis enables efficient construction of the piperidine core and its subsequent functionalization. Heterogeneous catalysts are particularly valuable for pyridine hydrogenation, a key route to piperidine derivatives. Bimetallic Pd-Ag/γ-Al₂O₃ systems achieve quantitative pyridine-to-piperidine conversion under mild conditions (60°C, 70 atm H₂), leveraging synergistic effects between precious metals for enhanced activity [9]. For sustainable synthesis, Ni-Co bimetallic catalysts have emerged as non-precious alternatives. Core-shell structured L7.5-meso-Ni₇Co₃@Al₂O₃-0.2 facilitates continuous-flow reductive amination in biomass-derived routes, achieving 89.5% selectivity for piperidine derivatives at 180°C and 2.0 MPa H₂ pressure. This system exhibits exceptional stability (>200 hours) due to its alloy-mediated coke resistance [9].
Table 1: Performance of Transition Metal Catalysts in Piperidine Synthesis
Catalyst System | Reaction Type | Conditions | Conversion | Selectivity | Reference |
---|---|---|---|---|---|
Pd-Ag/γ-Al₂O₃ | Pyridine hydrogenation | 60°C, 70 atm H₂ | >99% | >95% | [9] |
Ni₇Co₃@Al₂O₃ (core-shell) | Reductive amination | 180°C, 2.0 MPa H₂ | 94% | 89.5% | [9] |
Rh-ReOₓ/SiO₂ | Tetrahydrofurfurylamine conversion | 200°C, 2.0 MPa H₂ | 98% | 91.5% | [9] |
RuCl₃·xH₂O | Borane-ammonia transfer hydrogenation | 80°C, solvent-free | 95% | 90% | [5] |
Stereoselective hydrogenation remains challenging for 4-substituted piperidines like Dimethyl[(4-methylpiperidin-4-yl)methyl]amine. Iridium complexes with P,N-ligands enable asymmetric hydrogenation of pyridinium salts via outer-sphere dissociative mechanisms, achieving enantiomeric excesses >90% for pharmaceuticals such as 11β-HSD1 inhibitors [8]. This approach allows axial chirality induction critical for bioactive piperidines.
Organocatalysis provides enantioselective routes to piperidine scaffolds without metal catalysts. Proline-derived catalysts facilitate intramolecular aldol cyclizations, constructing piperidine rings with quaternary stereocenters—essential for targets like 4-methylpiperidine derivatives. Iminium ion activation enables α-functionalization of piperidine precursors, allowing direct installation of the aminomethyl group in high enantiomeric purity [5].
Biomass-derived δ-valerolactone serves as a sustainable precursor through organocatalytic cascade reactions. Titanium isopropoxide-mediated amination converts δ-valerolactone to 5-hydroxypentanenitrile (94% conversion, 75.5% selectivity), which undergoes sequential oxidation and reductive amination to form piperidine cores. This route achieves 82.3% overall yield under optimized organocatalytic conditions, demonstrating alignment with green chemistry principles [9]. Chiral phosphoric acids catalyze enantioselective Pictet-Spengler reactions, constructing tetrahydroisoquinoline-fused piperidines—common motifs in alkaloid synthesis—with >95% ee [5].
Direct C-H methylation enables efficient installation of the 4-methyl group in piperidine derivatives. Reductive amination strategies employ sodium triacetoxyborohydride or cyanoborohydride to convert 4-cyanopiperidine intermediates to 4-methylpiperidines. This approach achieves >90% yield for N-(4-fluorophenyl)piperidine derivatives under optimized conditions (0°C to RT, dichloroethane solvent) [4].
Table 2: Methylation Agents for Piperidine Functionalization
Methylation Agent | Substrate | Conditions | Yield | Application Target |
---|---|---|---|---|
NaBH₃CN/HCO₂H | 4-Oxopiperidine | 0°C→RT, DCE | 85% | 4-Methylpiperidine core |
NaBH(OAc)₃ | 4-Cyanopiperidine | RT, MeOH | 92% | N-(3-Fluorophenyl)piperidine |
CH₃I/K₂CO₃ | Piperidin-4-ylmethanamine | Reflux, acetone | 78% | Dimethyl(piperidin-4-ylmethyl)amine |
The 4-methyl group significantly influences pharmacological profiles, as demonstrated in opioid receptor antagonist studies. Removal of the 3-methyl from JDTic analogs reduces κ-antagonism by 35-fold, while 4-methyl retention maintains nanomolar potency (Ke = 0.69 nM) [4]. This highlights the strategic importance of regioselective methylation for bioactivity optimization. Lewis acid-mediated Friedel-Crafts alkylation introduces aryl-methyl groups at C4 using benzyl halides, enabling diverse N-benzyl-4-methylpiperidine scaffolds central to neuroactive compounds [10].
Stereoselective synthesis of trans-3,4-dimethylpiperidines employs chiral auxiliaries and resolving agents. Diastereomeric tartrate salts achieve resolution via preferential crystallization—L-tartrate yields the (3R,4R)-isomer with >99% de after recrystallization from methanol/water mixtures [1]. Enzymatic kinetic resolution using lipases (e.g., CAL-B) selectively acylates (S)-enantiomers of racemic 4-methylpiperidin-3-amines, leaving the (R)-isomer for functionalization (ee >98%) [10].
Asymmetric hydrogenation with Ir-P,N-ligand complexes provides enantioselective access to 2-substituted piperidines from pyridinium salts. The mechanism involves stereodetermining enamine protonation, achieving 95% ee for pharmaceutical intermediates [8]. For 4,4-disubstituted piperidines like the target compound, substrate-controlled diastereoselection during cyclization is critical. Magnesium bromide-mediated ring closure of aminonitriles favors the equatorial 4-methyl configuration, minimizing epimerization risks during dimethylaminomethyl installation [10].
Table 3: Stereoselective Methods for Piperidine Derivatives
Method | Chirality Source | Piperidine Type | Stereoselectivity | Reference |
---|---|---|---|---|
Tartrate salt resolution | L-(+)-Tartaric acid | trans-3,4-Dimethyl | >99% de | [1] |
Iridium-P,N hydrogenation | (S)-Tol-BINAP ligand | 2-Arylpiperidines | 95% ee | [8] |
Enzymatic resolution | Candida antarctica lipase B | 4-Methylpiperidin-3-amines | >98% ee | [10] |
MgBr₂-mediated cyclization | Chiral amino alcohol | 4,4-Disubstituted | 8:1 dr | [10] |
Microwave irradiation dramatically accelerates piperidine N-alkylation and reductive amination steps. Reactions completing in hours under conventional heating achieve >90% yield within 33–90 seconds under microwave conditions (300W, 120°C) [7]. This technique is particularly effective for synthesizing N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives containing piperidine motifs, improving yields from 78% to 97% while reducing reaction times from 290 minutes to 25 minutes [7].
Continuous-flow systems enhance process control for hazardous intermediates. The core-shell L7.5-meso-Ni₇Co₃@Al₂O₃-0.2 catalyst enables safe hydrogenation of nitrile intermediates at 180°C and 2.0 MPa H₂ in tubular reactors, achieving 94% conversion with 89.5% selectivity toward Dimethyl[(4-methylpiperidin-4-yl)methyl]amine precursors [9]. Flow hydrogenation using packed-bed columns (Pd/C or Rh/Al₂O₃) permits in-line monitoring of stereoselectivity, crucial for GMP-compliant pharmaceutical manufacturing [9].
Table 4: Microwave vs. Flow Chemistry Performance
Technology | Reaction Type | Time | Yield | Advantage |
---|---|---|---|---|
Microwave irradiation | N-Alkylation | 33–90 seconds | 82–97% | 200-fold time reduction |
Continuous flow | Reductive amination | 12 min (residence) | 89.5% | Safe nitrile handling |
Microwave | Heterocycle condensation | 10–25 minutes | 97% | Solvent-free conditions |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0